molecular formula C19H15N3O5S B2855116 N-(4-acetamidophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide CAS No. 252026-94-1

N-(4-acetamidophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide

Cat. No. B2855116
CAS RN: 252026-94-1
M. Wt: 397.41
InChI Key: NGSIMAQKDMHZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide, commonly known as ANTA, is a synthetic compound that belongs to the family of thiophene carboxamides. It has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. ANTA has been found to exhibit promising pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties.

Scientific Research Applications

ANTA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. ANTA has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Moreover, ANTA has been found to have antiviral activity against several viruses, including HIV-1, HSV-1, and HCV.

Mechanism of Action

The exact mechanism of action of ANTA is not fully understood. However, it has been suggested that ANTA exerts its pharmacological activities by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. ANTA has also been found to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ANTA has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce the expression of adhesion molecules, and inhibit the activity of enzymes involved in the production of inflammatory mediators. ANTA has also been found to induce apoptosis in cancer cells and inhibit the replication of several viruses. Moreover, ANTA has been found to possess antioxidant properties, which may contribute to its pharmacological activities.

Advantages and Limitations for Lab Experiments

ANTA has several advantages for lab experiments. It exhibits potent pharmacological activities, which make it a promising candidate for drug discovery and development. ANTA is also relatively stable and can be easily synthesized in the laboratory. However, ANTA has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for synthesis. Moreover, ANTA has low solubility in water, which may limit its bioavailability.

Future Directions

ANTA has several potential future directions for research. It can be further studied for its potential therapeutic applications, including its antitumor and antiviral activities. ANTA can also be modified to improve its pharmacological properties, such as its solubility and bioavailability. Moreover, ANTA can be used as a lead compound for the development of novel drugs targeting various diseases.

Synthesis Methods

ANTA can be synthesized through a multistep process involving the condensation of 4-nitrophenol with 2-chlorothiophene-3-carboxylic acid, followed by the reduction of the nitro group to an amino group. The amino group is then acetylated to obtain the final product, ANTA. The synthesis of ANTA is a complex process that requires specialized equipment and expertise.

properties

IUPAC Name

N-(4-acetamidophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-12(23)20-13-2-4-14(5-3-13)21-19(24)18-17(10-11-28-18)27-16-8-6-15(7-9-16)22(25)26/h2-11H,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSIMAQKDMHZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide

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